2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide is an organic compound characterized by its phenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with diisopropylamine to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetamide
- 2-(3,4-dimethylphenoxy)-N,N-diethylacetamide
- 2-(3,4-dimethylphenoxy)-N,N-dimethylacetamide
Uniqueness
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide is unique due to its specific combination of phenoxy and acetamide functional groups, which confer distinct chemical and biological properties. Its diisopropyl substitution enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11(2)17(12(3)4)16(18)10-19-15-8-7-13(5)14(6)9-15/h7-9,11-12H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHVOSNHVKVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(C(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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